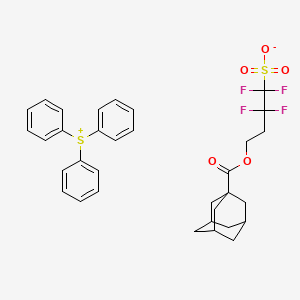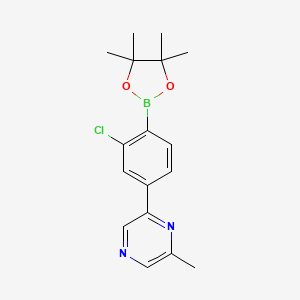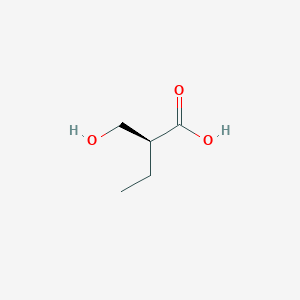
(s)-2-(Hydroxymethyl)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-(Hydroxymethyl)butyric acid is an organic compound with the molecular formula C₅H₁₀O₃ It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(Hydroxymethyl)butyric acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-keto-4-hydroxybutyric acid using chiral catalysts. Another method includes the hydrolysis of 2-(hydroxymethyl)butyronitrile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods are favored due to their efficiency and sustainability. For example, certain strains of bacteria can be engineered to produce this compound through fermentation, which can then be purified and isolated for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-(Hydroxymethyl)butyric acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-ketobutyric acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-ketobutyric acid
Reduction: 2-(Hydroxymethyl)butanol
Substitution: Various substituted butyric acid derivatives
Wissenschaftliche Forschungsanwendungen
(s)-2-(Hydroxymethyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.
Medicine: Research is ongoing into its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (s)-2-(Hydroxymethyl)butyric acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of important biomolecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybutyric acid: Similar in structure but lacks the hydroxymethyl group.
3-Hydroxybutyric acid: Differs in the position of the hydroxyl group.
4-Hydroxybutyric acid:
Uniqueness
(s)-2-(Hydroxymethyl)butyric acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups
Eigenschaften
Molekularformel |
C5H10O3 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2S)-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
ZMZQVAUJTDKQGE-BYPYZUCNSA-N |
Isomerische SMILES |
CC[C@@H](CO)C(=O)O |
Kanonische SMILES |
CCC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
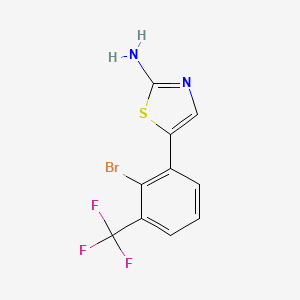

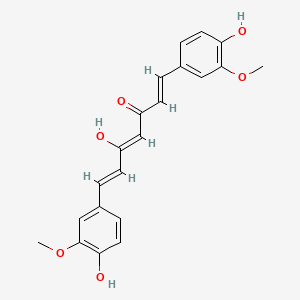
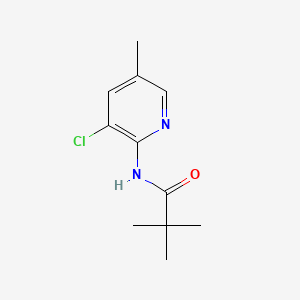

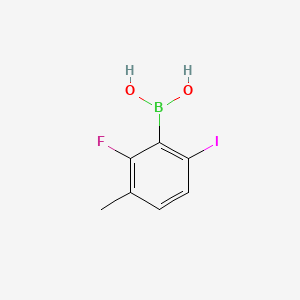
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
